1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro-9-methoxy-1-phenyl-
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Overview
Description
1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro-9-methoxy-1-phenyl- is a heterocyclic compound that combines the structural features of triazole and benzothiazepine. These types of compounds are often studied for their potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of functional groups such as methoxy and phenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Introduction of new substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine derivatives have been studied for various scientific research applications, including:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Investigation of their biological activities, such as enzyme inhibition.
Medicine: Potential therapeutic agents for treating diseases like cancer and infections.
Industry: Use as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects. For example, inhibition of specific enzymes may result in anti-inflammatory or anti-cancer activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their diverse biological activities.
Benzothiazepine derivatives: Studied for their cardiovascular and anti-cancer properties.
Uniqueness
1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine derivatives are unique due to their combined structural features, which may result in distinct pharmacological profiles compared to other similar compounds.
Properties
CAS No. |
110766-38-6 |
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Molecular Formula |
C17H15N3OS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
9-methoxy-1-phenyl-4,5-dihydro-[1,2,4]triazolo[3,4-d][1,5]benzothiazepine |
InChI |
InChI=1S/C17H15N3OS/c1-21-13-7-8-15-14(11-13)20-16(9-10-22-15)18-19-17(20)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 |
InChI Key |
AVCFJCLJJBUREJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCC3=NN=C(N32)C4=CC=CC=C4 |
Origin of Product |
United States |
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